2-Azaspiro[4.6]undecane hydrochloride
Description
Properties
IUPAC Name |
2-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-6-10(5-3-1)7-8-11-9-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZESNISYDOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of the Azaspirocyclic Ring System Synthesis
The synthesis of azaspirocyclic compounds such as 2-Azaspiro[4.6]undecane hydrochloride typically involves ring expansion, cyclization, and functional group transformations. The azaspiro[4.6]undecane core consists of a nitrogen-containing spiro ring fused to a cyclohexane ring, which poses synthetic challenges due to ring strain and stereochemical control.
FeCl3-Promoted Ring Expansion and Cyclization Method
One established method for preparing azaspirocyclic compounds closely related to 2-Azaspiro[4.6]undecane involves FeCl3-promoted ring expansion and cyclization of N-tosyl-N-(3-arylpropargyl)-tethered bicyclic alcohols. The process proceeds through a sequence of ring expansion, cyclization, and chlorination steps to form the azaspirocyclic ring system.
- Starting Materials : N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols.
- Reagents : FeCl3 as a Lewis acid catalyst.
- Outcome : Formation of 2-azaspiro[4.6]undec-7-ene rings with a chloromethyl substituent.
This method can also be executed in a one-pot fashion starting from tert-butyldimethylsilyl-protected N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols using diethylzinc and diiodomethane reagents, facilitating the ring expansion and cyclization in a streamlined process.
- Efficient ring construction.
- One-pot synthesis reduces purification steps.
- Requires precise control of reaction conditions.
- Use of sensitive reagents such as diethylzinc.
Visible-Light-Driven Photocatalytic Assembly of N-Heterospirocycles
A more recent and versatile approach utilizes visible-light photocatalysis to assemble N-heterospirocycles, including azaspirocyclic structures analogous to 2-Azaspiro[4.6]undecane hydrochloride.
- Key Strategy : Photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides, which undergo intramolecular cyclization with alkenes to form β-spirocyclic pyrrolidines.
- Photocatalysts : Both inorganic (e.g., Iridium-based complexes) and organic photocatalysts (e.g., 4CzIPN) have been successfully employed.
- Reaction Conditions : Typically performed in dichloromethane under visible light irradiation with mild temperatures.
- Scope : The method tolerates a variety of substituents on the sulfonamide and alkene components, enabling access to diverse spirocyclic scaffolds.
| Entry | Variation from Standard Conditions | Yield (%) |
|---|---|---|
| 1 | Standard conditions (Ir photocatalyst, DCM solvent) | 80 (76)* |
| 2 | No photocatalyst | 14 |
| 3 | No light | <5 |
| 4 | Under air atmosphere | 72 |
| 5 | Acetonitrile solvent | 0 |
| 6 | 1,2-Dichloroethane solvent | 62 |
| 11 | 5 min pre-stir for N-chlorination | 76 |
| 12 | Organic photocatalyst (4CzIPN) instead of Ir complex | 72 |
*Isolated yield in parentheses.
This table highlights the critical role of the photocatalyst and light in the reaction, as well as the solvent effects on the yield. Dichloromethane was found optimal, while acetonitrile completely inhibited product formation.
Substrate Scope and Functional Group Compatibility
The photocatalytic method has been demonstrated to work with a wide range of N-allylsulfonamides and olefins, producing various azaspirocyclic compounds with good to excellent yields. Notably:
- Electron-withdrawing and electron-donating substituents on the sulfonamide aromatic ring are tolerated.
- Heterocyclic sulfonamides and sulfone-containing substrates afford the spirocycles in moderate to high yields.
- The method allows incorporation of different halogens (Cl, Br, I) on the pyrrolidine ring, facilitating further functionalization.
- Macrocyclic and bicyclic olefins can be employed to access complex spirocyclic frameworks.
- Medicinally relevant moieties, such as gem-difluoro groups and acetal-protected ketones, are compatible.
Post-Synthetic Derivatization of Azaspirocyclic Products
The halogenated spirocyclic products obtained can undergo further transformations:
- Hydrodehalogenation : Using tristrimethylsilyl silane under photochemical conditions to remove halogen substituents, yielding dehalogenated spirocycles.
- Kornblum Oxidation : Conversion of alkyl halides to aldehydes.
- Cross-Electrophile Coupling : Formation of complex tris-azaheterocycles via photoredox catalysis.
These derivatizations expand the chemical space for drug discovery and allow tailoring of physicochemical properties.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| FeCl3-Promoted Ring Expansion | FeCl3, N-tosyl-N-(3-arylpropargyl) bicyclic alcohols | One-pot, efficient ring formation | Sensitive reagents, condition control | Moderate to High |
| Visible-Light Photocatalysis | N-allylsulfonamides, alkenes, Ir or organic photocatalyst, DCM, visible light | Mild conditions, broad substrate scope, functional group tolerance | Requires photocatalyst and light source | Moderate to Very High |
Research Findings and Practical Considerations
- Photocatalytic methods provide a green and scalable alternative to traditional metal-catalyzed or Lewis acid-promoted syntheses.
- The ability to switch between inorganic and organic photocatalysts allows cost-effective options.
- The reaction tolerates air and moisture to some extent, simplifying operational procedures.
- Post-synthetic modifications enable the generation of diverse analogs from a common intermediate.
- The methods have been successfully applied to drug molecule derivatives, indicating pharmaceutical relevance.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.6]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
1. Drug Development:
2-Azaspiro[4.6]undecane hydrochloride has shown promise as a scaffold for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological activity against various diseases, including cancer and infectious diseases. Compounds with similar spirocyclic structures have been linked to antimicrobial and anti-inflammatory activities, suggesting that 2-azaspiro[4.6]undecane could exhibit similar properties .
Case Study:
A study investigated the synthesis of derivatives of 2-azaspiro[4.6]undecane hydrochloride, demonstrating its potential as a lead compound in the development of new anti-cancer drugs. The derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells .
3. Material Development:
The spirocyclic nature of 2-azaspiro[4.6]undecane hydrochloride allows it to be utilized in the development of novel materials with specific properties such as enhanced mechanical strength or thermal stability.
Case Study:
Research has shown that incorporating spirocyclic compounds into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications in coatings and composites .
Biological Activity
2-Azaspiro[4.6]undecane hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
2-Azaspiro[4.6]undecane hydrochloride features a spirocyclic structure that incorporates nitrogen within its framework. This unique configuration is believed to contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
The biological activity of 2-azaspiro[4.6]undecane hydrochloride is primarily attributed to its ability to bind with specific enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including antimicrobial, antiviral, and anticancer properties. The exact molecular targets are still under investigation, but initial studies suggest interactions with key pathways involved in disease processes .
Antimicrobial Properties
Research indicates that compounds similar to 2-azaspiro[4.6]undecane hydrochloride exhibit significant antimicrobial activity. For instance, studies on azaspiroketal derivatives have shown potent anti-mycobacterial effects, with minimum inhibitory concentrations (MIC) often in the submicromolar range .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| 2-Azaspiro[4.6]undecane hydrochloride | < 5 | Antimicrobial |
| Azaspiroketal derivatives | 0.3 - 0.7 | Anti-mycobacterial |
Anticancer Activity
In addition to antimicrobial properties, there is ongoing research into the anticancer potential of this compound. The structural features of azaspiro compounds may enable them to disrupt cancer cell proliferation by targeting specific signaling pathways .
Case Studies
- Anti-Tubercular Activity : A study explored the incorporation of azaspiroketal structures into anti-tubercular agents, revealing that certain derivatives demonstrated enhanced potency against Mycobacterium tuberculosis compared to traditional compounds . The study highlighted that modifications in the spirocyclic structure could yield compounds with improved selectivity and reduced cytotoxicity towards mammalian cells.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that azaspiro compounds might inhibit key enzymes involved in mycobacterial cell wall synthesis, similar to well-known drugs like BTZ043 . This suggests a promising avenue for developing new treatments for resistant strains of tuberculosis.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-azaspiro[4.6]undecane hydrochloride, it is useful to compare it with other spirocyclic compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Thia-4-azaspiro[4.6]undecane hydrochloride | Spirocyclic | Potential antimicrobial and anti-inflammatory activities |
| Methyl 2-azaspiro[4.6]undecane-4-carboxylate hydrochloride | Spirocyclic | Investigated for various biological activities |
These comparisons suggest that while each compound shares a spirocyclic framework, their specific interactions and biological activities can vary significantly based on structural modifications.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Comparisons
3-Azaspiro[5.5]undecane Hydrochloride (CAS 1125-01-5)
- Structure : Contains a larger spiro system (5.5 ring sizes) with nitrogen in the six-membered ring.
- Solid-state NMR studies indicate it interacts with a broader range of amino acid residues compared to amantadine derivatives .
- Key Difference: The larger spiro system (5.5 vs.
1,6-Dioxa-2-azaspiro[4.6]undecane (Psammaplysin Backbone)
- Structure : Incorporates two oxygen atoms (1,6-dioxa) in the spiro framework.
- Applications : Found in marine sponges, psammaplysins exhibit antimalarial, antiviral, and protein tyrosine phosphatase inhibitory activities .
- Key Difference : Oxygen atoms introduce polarity, enhancing solubility but reducing blood-brain barrier penetration compared to hydrocarbon-rich analogs like 2-azaspiro[4.6]undecane .
1,4-Dioxa-8-azaspiro[4.6]undecane (CAS 16803-07-9)
- Structure : Contains oxygen atoms at positions 1 and 4, altering electronic properties.
- Safety Profile : Classified as a skin/eye irritant with specific organ toxicity (respiratory system), requiring stringent handling protocols .
- Key Difference: The dioxa moiety increases reactivity, necessitating specialized storage conditions (cool, dry environments) compared to non-oxygenated spiro compounds .
2-Oxa-9-azaspiro[5.5]undecane Hydrochloride (CID 21955367)
- Structure : Features an oxygen atom in the smaller ring (2-oxa) and nitrogen in the larger ring.
- Applications : Predicted to have distinct collision cross-section properties, suggesting utility in mass spectrometry-based proteomics .
- Key Difference : The oxa-aza combination modifies hydrogen-bonding capacity, influencing receptor selectivity .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Azaspiro[4.6]undecane hydrochloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Ensure adequate ventilation (e.g., fume hoods) and proximity to emergency eyewash stations/safety showers .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), flame-retardant lab coats, and safety goggles compliant with OSHA/EN166 standards. Avoid skin contact and inhalation of dust/vapors .
- Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of as hazardous waste. Avoid release into drains .
- Storage : Store in dry, ventilated areas in sealed containers to prevent moisture ingress or static accumulation .
Q. How is the molecular structure of 2-Azaspiro[4.6]undecane hydrochloride characterized in research?
- Methodological Answer :
- Spectroscopic Techniques : Use H/C NMR to confirm spirocyclic connectivity and proton environments. Mass spectrometry (HRMS) validates molecular weight (CHN·HCl, MW: 189.7) .
- Crystallography : Single-crystal X-ray diffraction resolves spatial conformation, including bond angles and torsion stresses in the spirocyclic core .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and stability, cross-referenced with experimental data .
Q. What synthetic routes are commonly used to prepare 2-Azaspiro[4.6]undecane hydrochloride, and what are critical purification steps?
- Methodological Answer :
- Key Synthesis : Cyclization of amine precursors with ketones or aldehydes under acidic conditions forms the spirocyclic scaffold. Boc-protected intermediates (e.g., tert-butyl carbamate derivatives) are deprotected using HCl to yield the hydrochloride salt .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Chromatography (silica gel, methanol/dichloromethane eluent) isolates high-purity product (>95%) .
Advanced Research Questions
Q. What methodologies are employed to assess the stability of 2-Azaspiro[4.6]undecane hydrochloride under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition onset temperatures (>200°C). Differential Scanning Calorimetry (DSC) detects phase transitions .
- Hydrolytic Stability : Stress testing in buffered solutions (pH 1–13) with HPLC monitoring quantifies degradation products (e.g., free amine under basic conditions) .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data for 2-Azaspiro[4.6]undecane hydrochloride derivatives?
- Methodological Answer :
- Purity Validation : Use orthogonal methods (HPLC, H NMR) to confirm sample integrity. Impurities >0.1% (e.g., 1-oxa-3-azaspiro[5.5]undecane derivatives) can skew bioassay results .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, fixed incubation times) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups on the spiro ring) to isolate pharmacophore contributions .
Q. What analytical techniques are recommended for quantifying trace impurities in 2-Azaspiro[4.6]undecane hydrochloride samples?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane). MS/MS fragmentation confirms identities .
- NMR Spectroscopy : F or C NMR detects halogenated or carbonyl-containing byproducts at ppm-level sensitivity .
- Ion Chromatography : Quantifies residual chloride ions from incomplete salt formation .
Q. How can researchers evaluate the environmental impact of 2-Azaspiro[4.6]undecane hydrochloride given limited ecotoxicity data?
- Methodological Answer :
- Read-Across Models : Estimate toxicity using data from structurally similar compounds (e.g., 8-azaspiro[4.5]decane hydrochloride) .
- Biodegradation Assays : OECD 301F tests assess microbial degradation in aqueous systems. Measure half-life via LC-MS .
- Ecotoxicity Prediction : QSAR models (e.g., EPI Suite) predict bioaccumulation (log P = 2.65) and aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
